molecular formula C7H13ClF3NO2 B13497312 (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride

Cat. No.: B13497312
M. Wt: 235.63 g/mol
InChI Key: JLWFOPXBRYYNPQ-RIHPBJNCSA-N
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Description

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol as the nucleophile.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under suitable reaction conditions.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and trifluoromethyl iodide are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethoxy Group Compounds: Compounds with the trifluoromethoxy group, such as riluzole, share some structural similarities.

    Trifluoromethyl Group Compounds: Compounds like trifluoromethane and 1,1,1-trifluoroethane contain the trifluoromethyl group.

Uniqueness

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol hydrochloride is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

(3R,5S)-5-methoxy-3-(trifluoromethyl)piperidin-3-ol;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-13-5-2-6(12,4-11-3-5)7(8,9)10;/h5,11-12H,2-4H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

JLWFOPXBRYYNPQ-RIHPBJNCSA-N

Isomeric SMILES

CO[C@H]1C[C@@](CNC1)(C(F)(F)F)O.Cl

Canonical SMILES

COC1CC(CNC1)(C(F)(F)F)O.Cl

Origin of Product

United States

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